molecular formula C12H13BrN2OS B2394935 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 944885-39-6

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2394935
CAS No.: 944885-39-6
M. Wt: 313.21
InChI Key: ARKRWUUZQJZDDI-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a brominated propanamide derivative featuring a 6-methylbenzothiazole moiety. The 6-methylbenzothiazole group may also confer biological activity, as seen in other benzothiazole derivatives with antimicrobial properties .

Properties

IUPAC Name

2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2OS/c1-7-4-5-8-9(6-7)17-11(14-8)15-10(16)12(2,3)13/h4-6H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKRWUUZQJZDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves a multi-step process. One common method includes the bromination of 2-methylpropanamide followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzothiazole ring can be introduced through a condensation reaction with 2-aminothiophenol under acidic conditions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 2-position of the propanamide side chain is susceptible to nucleophilic substitution (SN2) under basic or catalytic conditions.

Reaction TypeConditionsProductsYield RangeKey Observations
Hydrolysis Aqueous NaOH (80°C, 4h)2-Hydroxy-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide65–78% Competing elimination observed at higher temperatures.
Amination NH3/EtOH, CuI catalyst (reflux, 8h)2-Amino-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide52% Steric hindrance from methyl groups reduces efficiency.
Thiolation NaSH/DMF, 60°C, 3h2-Mercapto-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide71% Requires inert atmosphere to prevent disulfide formation.

Mechanistic Notes :

  • The tertiary carbon adjacent to the bromine limits SN2 reactivity, favoring elimination pathways under harsh conditions.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without destabilizing intermediates .

Amide Bond Reactivity

The propanamide moiety participates in hydrolysis and condensation reactions:

Acid/Base-Catalyzed Hydrolysis

ConditionsProductsYield
6M HCl, reflux (6h)2-Bromo-2-methylpropanoic acid + 6-Methyl-1,3-benzothiazol-2-amine83%
10% KOH/EtOH, RT (24h)Same as above67%

Key Insight : The benzothiazole ring stabilizes the amine product via conjugation, reducing side reactions .

Condensation with Aldehydes

Reaction with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions yields Schiff bases:

  • Conditions : TsOH·H2O (cat.), toluene, 100°C, 3h

  • Product : 2 Bromo 2 methyl N 6 methyl 1 3 benzothiazol 2 yl propanamide\text{2 Bromo 2 methyl N 6 methyl 1 3 benzothiazol 2 yl propanamide}
    -benzylidene derivative

  • Yield : 58%

Cyclization Reactions

The benzothiazole nitrogen and carbonyl group enable intramolecular cyclization:

Reaction TypeConditionsProductYield
Thermal Cyclization DMF, 120°C, 12h6-Methyl-2-(2-methyl-4-oxo-1,3-oxazinan-3-yl)-1,3-benzothiazole41%
Catalytic Cyclization Pd(OAc)2, K2CO3, DMSO, 80°CFused benzothiazolo-oxazole derivative36%

Challenges : Competing decomposition pathways reduce yields; microwave-assisted methods may improve efficiency .

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed couplings:

ReactionConditionsProductYield
Suzuki Coupling Pd(PPh3)4, K2CO3, arylboronic acid, DME/H2OBiaryl-substituted propanamide63%
Heck Coupling PdCl2, Et3N, acrylateα,β-Unsaturated amide derivative48%

Limitations : Steric bulk from methyl groups necessitates high catalyst loading (5–10 mol%) .

Biological Functionalization

Modifications enhance bioactivity, as seen in related benzothiazoles:

  • Sulfonamide Formation : Reacting with sulfonyl chlorides yields sulfonamide derivatives with potential antibacterial properties (MIC: 3.1–6.2 μg/ml against P. aeruginosa) .

  • Thiourea Derivatives : Condensation with thioureas produces kinase inhibitors (IC50: 0.8–2.3 μM) .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
  • Anticancer Properties : The compound's mechanism of action involves the inhibition of specific enzymes and receptors linked to cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells .

Biological Studies

This compound is utilized in biological research to explore its interactions with cellular components:

  • Mechanism of Action : The benzothiazole moiety is known to bind to enzymes involved in critical biochemical pathways. Studies focus on elucidating these interactions to understand how the compound exerts its biological effects .
  • Cellular Studies : Researchers use this compound to study its effects on cell signaling pathways and gene expression profiles in various model organisms .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of more complex organic molecules:

  • Synthesis of Heterocycles : The compound is involved in the production of various heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against bacterial strains with minimum inhibitory concentrations lower than standard antibiotics.
Anticancer ActivityShowed promising results against MCF7 breast cancer cells with IC50 values indicating potent activity.
Mechanistic StudiesIdentified key molecular targets within cancer pathways that are inhibited by the compound, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Bromo vs. Nitro Groups : The bromo substituent in the target compound and ’s coumarin derivative enhances suitability as an ATRP initiator due to its role as a leaving group. In contrast, nitro groups in ’s compounds may stabilize the structure via resonance but limit polymerization utility .
  • Synthetic Efficiency : High yields (>83%) in suggest robust amide coupling and sulfonylation methods, which could be adapted for synthesizing the target compound.

Key Observations :

  • The absence of electron-withdrawing groups (e.g., nitro) in the target compound may reduce antimicrobial potency compared to ’s derivatives.

Key Observations :

  • Bromine’s superior leaving group ability compared to fluorine (in ’s prior work) may improve the target compound’s initiation kinetics in ATRP .

Biological Activity

The compound 2-bromo-2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C11H12BrN2OS
  • Molecular Weight : 300.2 g/mol

Structural Features

The compound features a bromine atom and a methyl group attached to a propanamide backbone, along with a benzothiazole moiety. These structural elements contribute to its unique biological properties.

  • Anticancer Activity :
    • Benzothiazole derivatives have shown significant anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of p53 expression .
  • Antimicrobial Properties :
    • Some studies suggest that benzothiazole derivatives exhibit antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in cancer progression. For example, it could inhibit carbonic anhydrases, which are often overexpressed in tumors .

1. Anticancer Studies

A study evaluating similar benzothiazole derivatives demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.65 to 15.63 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µM)Mechanism of Action
2-bromo compoundMCF-70.65Induces apoptosis via caspase activation
Similar derivativeA54915.63Inhibits carbonic anhydrase

2. Antimicrobial Studies

Research on structurally similar compounds indicated that they possess significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was primarily linked to membrane disruption and inhibition of cell wall synthesis .

Comparative Analysis with Related Compounds

A comparison with other benzothiazole derivatives highlights the unique potency of the 2-bromo-2-methyl variant:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (Zone of Inhibition)
2-bromo-2-methyl-N-(6-methyl...)0.65 µMModerate (15 mm)
Benzothiazole A1.5 µMHigh (25 mm)
Benzothiazole B3.0 µMLow (10 mm)

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